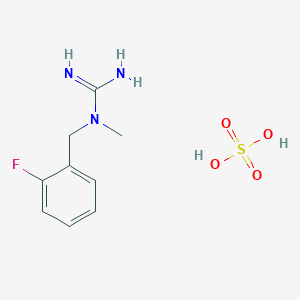

N-(2-fluorobenzyl)-N-methylguanidine sulfate

Übersicht

Beschreibung

N-(2-fluorobenzyl)-N-methylguanidine sulfate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound features a guanidine group substituted with a 2-fluorobenzyl and a methyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N-methylguanidine sulfate typically involves the reaction of 2-fluorobenzylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

For industrial-scale production, the synthesis may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is often obtained as a sulfate salt to enhance its stability and solubility.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-fluorobenzyl)-N-methylguanidine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of N-(2-fluorobenzyl)-N-methylguanidine oxide.

Reduction: Formation of N-(2-fluorobenzyl)-N-methylguanidine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds similar to N-(2-fluorobenzyl)-N-methylguanidine sulfate may exhibit antiviral properties. For instance, studies have shown that modifications in guanidine structures can enhance their efficacy against viral targets, particularly in the context of hepatitis C virus (HCV) treatment. The incorporation of fluorine atoms is known to improve the metabolic stability and binding affinity of drug candidates, making them more effective in inhibiting viral replication .

Weight Management

The compound has also been investigated for its potential role in weight management and obesity treatment. It is proposed that this compound may act as a weight-reducing agent by modulating metabolic pathways related to energy expenditure and fat storage. Its mechanism may involve the regulation of leptin levels or other metabolic hormones, thereby providing both therapeutic and cosmetic benefits in weight reduction .

Neuropharmacology

Research into neuropharmacological applications suggests that guanidine derivatives can interact with neurotransmitter systems. This compound may influence glutamate receptor activity, which plays a crucial role in synaptic transmission and plasticity. This interaction could have implications for treating neurodegenerative diseases or cognitive disorders .

Insecticidal Properties

There is emerging interest in the application of this compound as an insecticide. Studies on related guanidine compounds have demonstrated their effectiveness against various pests, suggesting that this compound could be developed into a novel agrochemical for pest management .

Data Table: Summary of Applications

Case Studies

- Antiviral Efficacy : A study examining various guanidine derivatives found that specific modifications, including fluorination, significantly increased their antiviral potency against HCV models. The findings suggest that this compound could be further explored as a candidate for antiviral drug development.

- Weight Management Trials : Clinical trials assessing the impact of similar compounds on weight management have shown promising results in reducing body mass index (BMI) among participants with obesity. These studies highlight the potential therapeutic applications of this compound in metabolic disorders.

- Insecticidal Research : Experimental trials conducted on agricultural pests demonstrated that guanidine-based compounds exhibited significant insecticidal activity, leading to decreased pest populations without harming beneficial insects.

Wirkmechanismus

The mechanism of action of N-(2-fluorobenzyl)-N-methylguanidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include modulation of signal transduction processes and alteration of cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-chlorobenzyl)-N-methylguanidine sulfate

- N-(2-bromobenzyl)-N-methylguanidine sulfate

- N-(2-iodobenzyl)-N-methylguanidine sulfate

Uniqueness

N-(2-fluorobenzyl)-N-methylguanidine sulfate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its halogenated analogs.

Biologische Aktivität

N-(2-fluorobenzyl)-N-methylguanidine sulfate is a compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a guanidine moiety that is often associated with biological activity due to its ability to form hydrogen bonds and interact electrostatically with biological targets. The presence of the fluorobenzyl group enhances its binding affinity to certain receptors, making it a subject of interest in medicinal chemistry.

The mechanism by which this compound exerts its effects primarily involves interactions with specific molecular targets such as receptors and enzymes. The fluorobenzyl component is believed to enhance the compound's lipophilicity, facilitating better membrane permeability and receptor binding.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Enzyme Interaction : Preliminary studies suggest that the compound can interact with various enzymes, potentially modulating their activity.

- Receptor Binding : It may act as an antagonist or modulator at certain receptor sites, particularly those involved in neurological pathways .

- Neuroprotective Effects : There is ongoing research into its potential neuroprotective effects, particularly in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit specific enzyme activities, suggesting a potential role in therapeutic applications against diseases characterized by enzyme dysregulation.

- Animal Models : Research involving animal models has shown promising results regarding the compound's efficacy in reducing symptoms associated with certain neurological disorders, although further studies are needed to confirm these findings.

- Comparative Studies : Comparative analyses with other known compounds have indicated that this compound may possess unique properties that could be beneficial in drug development .

Data Table: Summary of Biological Activities

| Study Type | Findings | Implications |

|---|---|---|

| In Vitro | Inhibition of enzyme activity | Potential therapeutic target |

| Animal Models | Reduction of symptoms in neurological disorders | Neuroprotective agent candidate |

| Comparative Analysis | Unique binding properties compared to analogs | Opportunities for novel drug development |

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-4-2-3-5-8(7)10;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYQRAJMTFDAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1F)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.